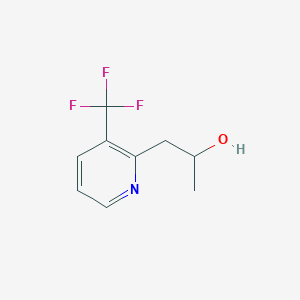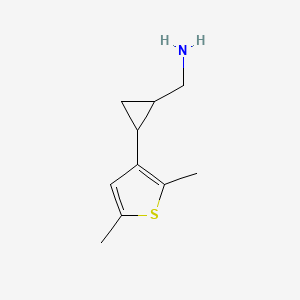
(2-(2,5-Dimethylthiophen-3-yl)cyclopropyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(2,5-Dimethylthiophen-3-yl)cyclopropyl)methanamine is an organic compound with the molecular formula C10H15NS It features a cyclopropyl group attached to a methanamine moiety, with a 2,5-dimethylthiophene ring as a substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2,5-Dimethylthiophen-3-yl)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Thiophene Ring: The 2,5-dimethylthiophene ring can be introduced via a Friedel-Crafts alkylation reaction, using appropriate alkylating agents and catalysts.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyclopropyl ring or the methanamine group, potentially leading to ring-opening or amine reduction products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amines, ring-opened products
Substitution: Halogenated or alkylated derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-(2,5-Dimethylthiophen-3-yl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features could make it a candidate for studying enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry,
Propriétés
Formule moléculaire |
C10H15NS |
|---|---|
Poids moléculaire |
181.30 g/mol |
Nom IUPAC |
[2-(2,5-dimethylthiophen-3-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H15NS/c1-6-3-9(7(2)12-6)10-4-8(10)5-11/h3,8,10H,4-5,11H2,1-2H3 |
Clé InChI |
XICLJJUNWNNFIA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)C)C2CC2CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


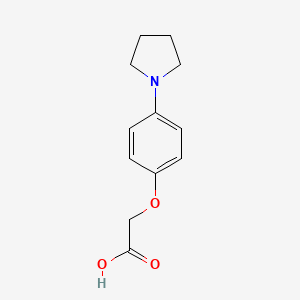
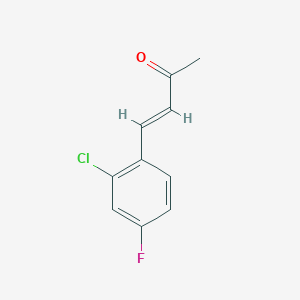
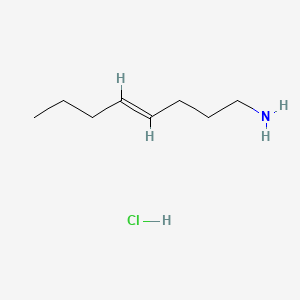
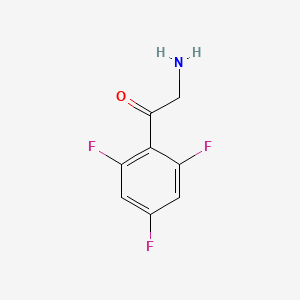
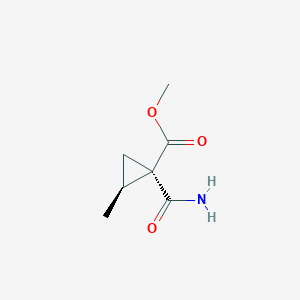
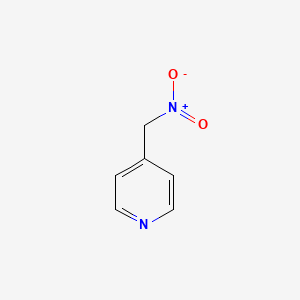
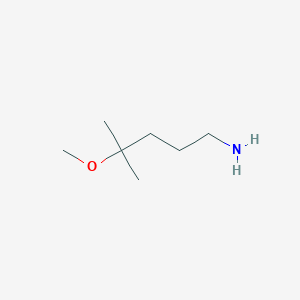
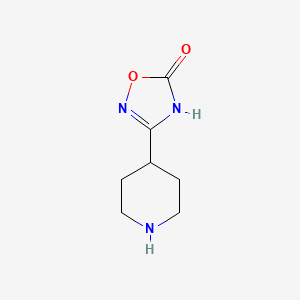
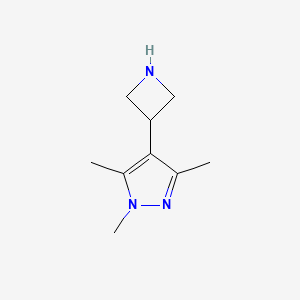

![methyl(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate,trifluoroaceticacid](/img/structure/B13596680.png)
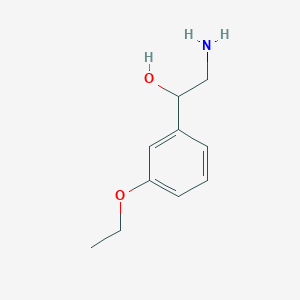
amine](/img/structure/B13596687.png)
